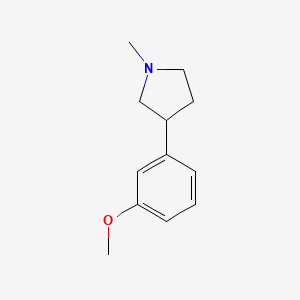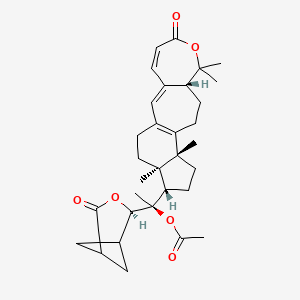![molecular formula C6H7N5O B15235353 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one](/img/structure/B15235353.png)
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can yield the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly oxidizers to ensure high yield and purity. The use of heterogeneous catalysts such as copper oxide-zinc oxide on alumina-titania can also be employed to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the triazolopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, aryl halides, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key residues in the active site is crucial for its inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
2-Amino[1,2,4]pyrazolo[1,5-a]pyridines: Used in drug design and as light-emitting materials.
Uniqueness
6-Amino-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(1H)-one is unique due to its specific structural features that allow for versatile functionalization and its potent biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .
Propiedades
Fórmula molecular |
C6H7N5O |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
6-amino-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H7N5O/c1-3-9-6-8-2-4(7)5(12)11(6)10-3/h2H,7H2,1H3,(H,8,9,10) |
Clave InChI |
UYOFZZOMAHVPPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=C(C(=O)N2N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)








![tert-Butyl 2-amino-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B15235337.png)


